molecular formula C8H9IO2 B1588824 2-Iodo-1,4-dimethoxybenzene CAS No. 25245-35-6

2-Iodo-1,4-dimethoxybenzene

Cat. No. B1588824
M. Wt: 264.06 g/mol
InChI Key: WCFRWOHBOPQTBY-UHFFFAOYSA-N
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Patent
US09217062B2

Procedure details

Following the procedure from a previous publication (0. V. Branytska et al., J. Org. Chem., 68, 9510-12 (2003)), a 350 ml heavy wall pressure vessel fitted with a stir bar was charged with p-dimethoxybenzene (20.00 g, 144.7 mmol), iodine (18.37 g, 72.37 mmol), oxidation catalyst H5PV2Mo10O40.34H2O (T. Onoda et al., U.S. Pat. No. 4,146,574 (Mar. 27, 1979)) (3.40 g, 1.45 mmol), and acetonitrile (1.8 M). The vessel was degassed via the freeze-pump-thaw method (2 times) and warmed to room temperature prior to being backfilled with oxygen (2 atm), heated to 80° C., and stirred for 12 hr. The crude reaction mixture was filtered to remove spent catalyst, then water (100 ml) was added and the product extracted into ethyl acetate (100 ml). The organic layer was washed with sodium thiosulfate (aq) and excess water. The organic layer was dried over MgSO4, filtered, and then concentrated by rotary evaporation. Ethanol (100 ml) was added to this crude material in which a white precipitate formed and was filtered via suction filtration yielding 1 as a byproduct. The supernate was concentrated via rotary evaporation and the resulting red oil distilled yielding starting material ˜60° C. at 50 mtorr and product 8 (29.2 g, 76%) at ˜115° C. at 50 mtorr as a clear oil. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H, J=2.94 Hz), 6.84 (dd, 1H, J=5.99 Hz), 6.73 (d, 1H, J=8.95 Hz), 3.81 (s, 3H), 3.73 (s, 3H). 13C NMR (60 MHz, acetone-d6): δ 154.78, 153.10, 125.09, 115.01, 112.21, 85.95, 56.76, 55.75.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step One
[Compound]
Name
product 8
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[CH:5][CH:4]=1.[I:11]I>C(#N)C>[I:11][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[O:9][CH3:10]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Name
Quantity
18.37 g
Type
reactant
Smiles
II
Step Two
Name
product 8
Quantity
29.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stir bar
CUSTOM
Type
CUSTOM
Details
The vessel was degassed via the freeze-pump-thaw method (2 times)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C.
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove
ADDITION
Type
ADDITION
Details
water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate (100 ml)
WASH
Type
WASH
Details
The organic layer was washed with sodium thiosulfate (aq) and excess water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
ADDITION
Type
ADDITION
Details
Ethanol (100 ml) was added to this crude material in which a white precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered via suction filtration
CUSTOM
Type
CUSTOM
Details
yielding 1 as a byproduct
CONCENTRATION
Type
CONCENTRATION
Details
The supernate was concentrated via rotary evaporation
DISTILLATION
Type
DISTILLATION
Details
the resulting red oil distilled
CUSTOM
Type
CUSTOM
Details
yielding
CUSTOM
Type
CUSTOM
Details
material ˜60° C.
CUSTOM
Type
CUSTOM
Details
at ˜115° C.

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
IC1=C(C=CC(=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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